Cas no 2098035-74-4 (3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid)

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of a difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. Its carboxylic acid functionality allows for further derivatization, facilitating the synthesis of amides, esters, and other bioactive compounds. The piperidine scaffold contributes to conformational rigidity, which can improve binding affinity in target interactions. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic properties. Its structural features make it a versatile building block for optimizing pharmacokinetic profiles in lead compound optimization.
3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid structure
2098035-74-4 structure
Product Name:3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid
CAS No:2098035-74-4
MF:C9H15F2NO2
MW:207.217709779739
CID:5727646
PubChem ID:121201100
Update Time:2025-10-30

3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid
    • 1-Piperidinepropanoic acid, 3-(difluoromethyl)-
    • 3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid
    • 2098035-74-4
    • F1907-4637
    • AKOS026709098
    • Inchi: 1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14)
    • InChI Key: FTQRPVOCJCXMGV-UHFFFAOYSA-N
    • SMILES: N1(CCC(O)=O)CCCC(C(F)F)C1

Computed Properties

  • Exact Mass: 207.10708505g/mol
  • Monoisotopic Mass: 207.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 304.3±27.0 °C(Predicted)
  • pka: 3.83±0.10(Predicted)

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Additional information on 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid

Introduction to 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid (CAS No. 2098035-74-4)

3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid, identified by the CAS number 2098035-74-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine ring substituted with a difluoromethyl group and linked to a propanoic acid moiety, has garnered attention due to its structural features and potential biological activities.

The structural motif of 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid positions it as a candidate for further exploration in drug discovery. The presence of the difluoromethyl group is particularly noteworthy, as this substituent is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties in small molecule drugs. This feature has been extensively utilized in the development of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

In recent years, there has been a growing interest in piperidine derivatives due to their diverse biological activities. Piperidine scaffolds are commonly found in bioactive molecules and have been successfully incorporated into drugs targeting various diseases. The specific substitution pattern in 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid may contribute to its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents.

The propanoic acid moiety in the molecule provides a polar functional group that can interact with biological targets through hydrogen bonding or other non-covalent interactions. This feature can be exploited to enhance the solubility and bioavailability of derivatives of this compound, making it a promising candidate for further pharmacological investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high precision. These tools have been instrumental in identifying potential drug candidates and optimizing their structures for improved efficacy and selectivity. The structural features of 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid, particularly the combination of the difluoromethyl group and piperidine ring, make it an attractive candidate for such studies.

In addition to its structural significance, 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid may also serve as a valuable building block for the synthesis of more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of various structural analogs. Such modifications can be guided by both empirical screening and structure-based drug design approaches.

The pharmaceutical industry has increasingly recognized the importance of innovative molecular design in addressing unmet medical needs. Compounds like 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid represent a testament to the ongoing efforts in developing novel therapeutic entities. By leveraging cutting-edge synthetic methodologies and computational tools, researchers aim to uncover new treatments for a wide range of diseases.

The potential applications of 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid extend beyond traditional small molecule drug development. Its unique structural features make it a candidate for exploring new therapeutic modalities, such as peptidomimetics or protein-protein interaction inhibitors. The versatility of this compound underscores its importance as a tool in medicinal chemistry research.

In conclusion, 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid(CAS No. 2098035-74-4) is a compound with significant potential in pharmaceutical research. Its structural features, including the presence of a difluoromethyl group and piperidine ring, make it an attractive candidate for further exploration. By combining traditional synthetic approaches with modern computational tools, researchers can harness the full potential of this compound to develop novel therapeutic agents.

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